molecular formula C17H20N4OS B13065077 OlanzapineN-Oxide

OlanzapineN-Oxide

Cat. No.: B13065077
M. Wt: 328.4 g/mol
InChI Key: TURQBDXLVGSLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Biological Activity

Olanzapine N-Oxide is a derivative of olanzapine, an atypical antipsychotic widely used for the treatment of schizophrenia and bipolar disorder. This article provides a comprehensive overview of the biological activity of Olanzapine N-Oxide, including its pharmacological effects, mechanisms of action, and relevant research findings.

Pharmacological Profile

Olanzapine N-Oxide exhibits unique biological activities compared to its parent compound, olanzapine. It has been shown to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The following table summarizes its receptor binding affinities:

Receptor Binding Affinity (Ki)
D2 DopamineModerate
5-HT2A SerotoninHigh
5-HT2C SerotoninModerate
H1 HistamineLow

Research indicates that Olanzapine N-Oxide may exert its effects through several mechanisms:

  • Antagonism at Dopamine Receptors : Similar to olanzapine, it acts as an antagonist at D2 receptors, which is crucial for its antipsychotic effects. This action helps mitigate the positive symptoms of schizophrenia.
  • Serotonin Receptor Modulation : Its high affinity for 5-HT2A receptors may contribute to its efficacy in treating mood disorders by enhancing serotonergic transmission.
  • Impact on Oxidative Stress : Recent studies have highlighted the role of oxidative stress in the pathophysiology of psychiatric disorders. Olanzapine N-Oxide has been shown to influence mitochondrial function and oxidative stress markers in neuronal cells, potentially offering neuroprotective benefits.

Study on Oxidative Stress

A notable study investigated the effects of Olanzapine N-Oxide on oxidative stress in hypothalamic cells. The findings revealed that treatment with Olanzapine N-Oxide significantly reduced markers of oxidative damage compared to untreated controls. Specifically, the levels of superoxide anions and mitochondrial mass were measured using flow cytometry and MTS assays.

  • Key Findings :
    • Cell Viability : Increased cell viability was noted in cells treated with Olanzapine N-Oxide.
    • Mitophagy : Enhanced mitophagy was observed, suggesting a protective mechanism against oxidative stress-induced cell death .

Genotoxicity Assessment

Another critical area of research focused on the genotoxic potential of Olanzapine N-Oxide. In vitro studies indicated that while olanzapine could induce oxidative damage, Olanzapine N-Oxide exhibited a lower propensity for causing DNA damage in neuronal and immune cells . This finding suggests that the N-oxide derivative may possess a more favorable safety profile regarding genotoxicity.

Comparative Analysis with Olanzapine

The biological activity of Olanzapine N-Oxide can be contrasted with that of olanzapine itself:

Parameter Olanzapine Olanzapine N-Oxide
Antipsychotic EfficacyHighHigh
Oxidative Stress InductionModerateLow
Genotoxic PotentialModerateLow
Receptor Binding AffinityBroad (D2, 5-HT2A)Selective (D2, 5-HT2A)

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

5-hydroxy-2-methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-c][1,5]benzodiazepine

InChI

InChI=1S/C17H20N4OS/c1-12-11-13-16(23-12)18-14-5-3-4-6-15(14)21(22)17(13)20-9-7-19(2)8-10-20/h3-6,11,22H,7-10H2,1-2H3

InChI Key

TURQBDXLVGSLAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N(C3=CC=CC=C3N=C2S1)O)N4CCN(CC4)C

Origin of Product

United States

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